2-((1-(4-Methylbenzyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid
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Overview
Description
2-((1-(4-Methylbenzyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid is a complex organic compound that belongs to the class of nicotinic acid derivatives. This compound is characterized by the presence of a nicotinic acid moiety linked to a pyrrolidine ring through a thioether bond, with a 4-methylbenzyl substituent. Nicotinic acid derivatives are known for their diverse biological activities and potential therapeutic applications.
Mechanism of Action
Target of Action
Similar compounds have been found to target enzymes involved in redox reactions
Mode of Action
It’s likely that the compound interacts with its targets by donating or accepting electrons, similar to other nicotinamide coenzymes . This can result in changes in the redox state of the target, potentially affecting its function.
Biochemical Pathways
Compounds with similar structures have been found to be involved in redox reactions . These reactions are crucial for various metabolic processes, including energy production and detoxification.
Pharmacokinetics
Similar compounds are known to be absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys . These properties can significantly impact the bioavailability of the compound.
Result of Action
Similar compounds have been found to have antifungal activity , suggesting that this compound may also have potential antimicrobial effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-((1-(4-Methylbenzyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(4-Methylbenzyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid typically involves multistep organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reaction of succinic anhydride with an appropriate amine, followed by cyclization.
Introduction of the Thioether Linkage: The thioether bond is introduced by reacting the pyrrolidine derivative with a thiol compound, such as 4-methylbenzylthiol, under suitable conditions.
Coupling with Nicotinic Acid: The final step involves coupling the thioether-linked pyrrolidine derivative with nicotinic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((1-(4-Methylbenzyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA).
Reduction: The carbonyl groups in the pyrrolidine ring can be reduced to hydroxyl groups using reducing agents like sodium borohydride.
Substitution: The nicotinic acid moiety can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, mCPBA
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Hydroxyl derivatives
Substitution: Nitrated or halogenated nicotinic acid derivatives
Scientific Research Applications
2-((1-(4-Methylbenzyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and metabolic diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and catalysts.
Comparison with Similar Compounds
Similar Compounds
- 2-((1-(4-Methylbenzyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid
- 2-((1-(4-Methylbenzyl)-2,5-dioxopyrrolidin-3-yl)thio)isonicotinic acid
- 2-((1-(4-Methylbenzyl)-2,5-dioxopyrrolidin-3-yl)thio)pyridine-3-carboxylic acid
Uniqueness
2-((1-(4-Methylbenzyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid is unique due to its specific structural features, such as the presence of a nicotinic acid moiety and a thioether-linked pyrrolidine ring. These structural elements contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
2-[1-[(4-methylphenyl)methyl]-2,5-dioxopyrrolidin-3-yl]sulfanylpyridine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S/c1-11-4-6-12(7-5-11)10-20-15(21)9-14(17(20)22)25-16-13(18(23)24)3-2-8-19-16/h2-8,14H,9-10H2,1H3,(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQGNNQZNPLCEQN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)CC(C2=O)SC3=C(C=CC=N3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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